Terciprazine
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Overview
Description
Terciprazine is a piperazine analog that was initially developed as an antihypertensive agent. Despite its potential, it has never been marketed for clinical use . The compound has a molecular formula of C22H29F3N2O2 and a molecular weight of 410.47 g/mol . It is known for its antipsychotic properties and has been studied for various scientific applications .
Preparation Methods
The synthesis of terciprazine involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the condensation reaction between a substituted piperazine and a suitable aldehyde or ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Terciprazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Terciprazine has been explored for various scientific research applications, including:
Chemistry: Used as a model compound in studying piperazine derivatives and their reactivity.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its antipsychotic properties and potential use in treating psychiatric disorders.
Mechanism of Action
The mechanism of action of terciprazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, acting as an antagonist to modulate dopamine levels and reduce psychotic symptoms. The compound may also interact with serotonin receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Terciprazine is similar to other piperazine derivatives, such as cariprazine and aripiprazole. it is unique in its specific receptor binding profile and pharmacokinetic properties. Unlike cariprazine, which is a partial agonist at dopamine receptors, this compound acts as a full antagonist. This difference in mechanism of action highlights its potential for distinct therapeutic applications .
Similar Compounds
- Cariprazine
- Aripiprazole
- Quetiapine
- Risperidone
These compounds share structural similarities but differ in their pharmacological effects and clinical uses .
Properties
CAS No. |
56693-15-3 |
---|---|
Molecular Formula |
C22H29F3N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H29F3N2O2/c1-2-21(9-4-3-5-10-21)29-17-20(28)16-26-11-13-27(14-12-26)19-8-6-7-18(15-19)22(23,24)25/h1,6-8,15,20,28H,3-5,9-14,16-17H2 |
InChI Key |
SDKXUWMRKYQIFU-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
Synonyms |
1-(3-trifluoromethylphenyl)-4-(3-(1-ethynylcyclohexyloxy)-2-hydroxy)propylpiperazine 3.519 CERM 3519 CERM 3519CERM CERM 3519 CERM-3519 terciprazine |
Origin of Product |
United States |
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